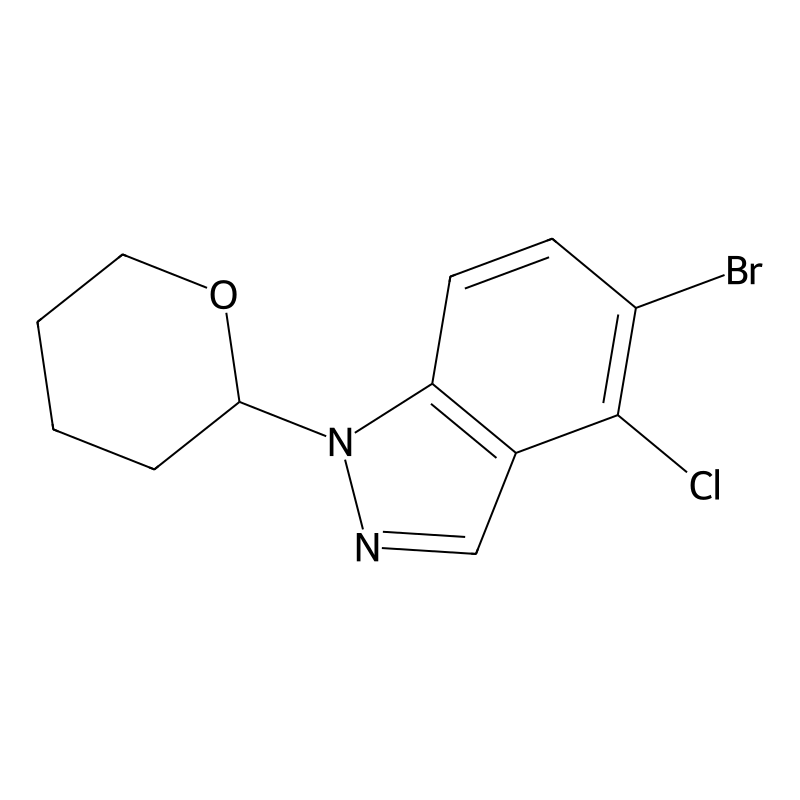

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole class. Its molecular formula is C₁₂H₁₃BrClN₂O, and it features a bromine and chlorine substituent on the indazole ring, along with a tetrahydro-2H-pyran moiety. This unique structure contributes to its diverse chemical properties and potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is influenced by the presence of halogen atoms, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, making it a versatile intermediate for further chemical transformations. For instance, studies indicate that derivatives of this compound have been utilized in the synthesis of radiotracers through nucleophilic displacement reactions involving fluorine isotopes for positron emission tomography imaging .

Indazole derivatives, including 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, have been evaluated for various biological activities. Research indicates that these compounds exhibit antimicrobial, anti-inflammatory, and antiproliferative properties. Specifically, studies have shown that indazole derivatives can inhibit the growth of certain cancer cell lines and possess significant antibacterial activity . The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. Common methods include:

- Bromination and Chlorination: Starting from a suitable indazole precursor, bromine and chlorine can be introduced through electrophilic aromatic substitution.

- Formation of Tetrahydro-2H-pyran: This can be achieved via cyclization reactions involving appropriate aldehydes or ketones in the presence of Lewis acids.

- Final Coupling: The final compound can be synthesized by coupling the halogenated indazole with the tetrahydro-2H-pyran moiety using standard coupling reagents .

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several notable applications:

- Pharmaceutical Development: Due to its biological activity, this compound is being investigated as a potential lead in drug discovery for treating infections and cancer.

- Radiotracer Development: It has been explored for use as a radiotracer in positron emission tomography imaging, particularly in studies related to cannabinoid receptors .

- Organic Synthesis: The compound serves as an important building block in synthesizing more complex organic molecules.

Studies on the interactions of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with various biological targets have shown promising results. Research indicates that its derivatives can effectively bind to specific receptors involved in inflammatory responses and cancer cell proliferation. This binding affinity is often assessed using techniques such as molecular docking and receptor-ligand interaction assays .

Several compounds share structural similarities with 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran) | Fluorine instead of chlorine | Enhanced reactivity towards nucleophiles |

| 4-Bromo-5-methylindazole | Methyl group addition | Altered biological activity profile |

| 4-Chloroindazole | Lacks tetrahydropyran group | Simpler structure but retains some biological activity |

These comparisons highlight the unique aspects of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole, particularly its combination of halogen substituents and a tetrahydropyran moiety, which may contribute to its distinctive reactivity and biological properties .

Physical State and Appearance

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound typically appears as a crystalline powder or crystalline solid with a characteristic appearance consistent with other halogenated indazole derivatives . The solid state is maintained across a wide temperature range due to the molecular structure that combines the rigid indazole scaffold with the bulky tetrahydropyran protecting group [4].

The physical form is influenced by the presence of both bromine and chlorine substituents, which contribute to increased molecular weight and intermolecular interactions. Similar indazole compounds with tetrahydropyran substitution demonstrate comparable solid-state characteristics, with 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole reported as a yellow solid , suggesting that the halogen substitution pattern in the target compound may result in a white to off-white appearance typical of bromochloroindazole derivatives [5].

Solubility Profile in Various Solvents

The solubility characteristics of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole reflect its structural features, combining the hydrophobic indazole core with halogen substituents and the moderately polar tetrahydropyran moiety. The compound exhibits low solubility in water, which is typical for halogenated aromatic heterocycles [5] [6].

In organic solvents, the compound demonstrates good solubility profiles. Dimethyl sulfoxide serves as an excellent solvent, with related indazole compounds showing solubility of ≥100 milligrams per milliliter [7]. The compound is readily soluble in dimethylformamide and dichloromethane, making these solvents suitable for synthetic applications and purification procedures [5]. Methanol and ethanol provide moderate solubility, with ethanol being particularly useful for recrystallization procedures .

The tetrahydropyran protecting group enhances solubility in organic solvents compared to the unprotected indazole derivatives . This enhancement is attributed to the increased polarity introduced by the oxygen atom and the flexibility of the saturated ring system, which allows for better solvation by organic solvents.

| Solvent System | Solubility Profile | Applications |

|---|---|---|

| Water | Low/Insoluble | Limited aqueous applications |

| DMSO | High (≥100 mg/mL) | Stock solution preparation |

| DMF | Good | Synthetic reactions |

| Dichloromethane | Good | Extraction and purification |

| Methanol/Ethanol | Moderate | Recrystallization |

Thermal Properties

Melting and Boiling Points

Direct thermal data for 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are limited in the literature. However, analysis of related compounds provides valuable insights into the expected thermal behavior. The parent indazole compound exhibits a melting point of 145-148°C and a boiling point of 270°C [9] [10].

The introduction of halogen substituents typically increases melting points due to enhanced intermolecular interactions and crystal packing effects. For comparison, 5-bromo-1H-indazole has a reported melting point range of 123-132°C [11]. The isomeric 4-bromo-5-chloro-1H-indazole demonstrates a calculated boiling point of 374.7±22.0°C at 760 mmHg [12], indicating that dihalogenation significantly elevates the boiling point compared to the parent compound.

Related tetrahydropyran-protected indazole derivatives show varying thermal properties. The 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole analog exhibits decomposition at 180-185°C [4], suggesting that the target compound may have similar thermal stability limitations.

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Indazole | 145-148 | 270 |

| 5-Bromo-1H-indazole | 123-132 | Not reported |

| 4-Bromo-5-chloro-1H-indazole | Not reported | 374.7±22.0 |

| 6-Bromo-5-chloro-1-(THP)-1H-indazole | 180-185 (dec.) | Not reported |

Thermal Stability

The thermal stability of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is influenced by several structural factors. The indazole core provides inherent thermal stability due to its aromatic character and the stabilization provided by the fused ring system [9]. However, the presence of halogen substituents and the tetrahydropyran protecting group introduces potential points of thermal degradation.

During thermal decomposition, halogenated indazole compounds may undergo dehalogenation reactions, particularly at elevated temperatures [13]. The tetrahydropyran protecting group is known to be thermally labile, with deprotection typically occurring under acidic conditions or at elevated temperatures [4]. Safety data for related compounds indicate that during fire conditions, irritating and highly toxic gases may be generated by thermal decomposition or combustion [13].

The compound exhibits chemical stability under normal storage conditions when kept sealed and dry at room temperature [2]. For enhanced long-term stability, storage at reduced temperatures (-20°C to 4°C) is recommended, particularly for research-grade materials [14].

Spectroscopic Properties

The spectroscopic properties of 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provide essential fingerprint information for structural characterization and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule.

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region with medium to weak intensity, typical for substituted aromatic compounds [15] [16]. The aromatic carbon-carbon stretching modes manifest in the 1625-1440 wavenumber range, though these may be partially obscured in the fingerprint region [17].

Carbon-nitrogen stretching vibrations from the indazole ring system are observed in the 1250-1000 wavenumber region with medium intensity [16]. The halogen-carbon bonds provide strong characteristic absorptions, with carbon-chlorine stretches appearing at 850-550 wavenumbers and carbon-bromine stretches at 690-515 wavenumbers [18] [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information. Proton NMR spectra show aromatic protons in the 7.0-8.5 parts per million region, consistent with substituted indazole systems [19] [20]. The tetrahydropyran protons appear as multiple peaks in the 1.5-4.0 parts per million range, reflecting the complex coupling patterns of the saturated ring system [21].

Carbon-13 NMR spectroscopy reveals aromatic carbons in the 110-140 parts per million region, with chemical shifts influenced by the halogen substituents and nitrogen atoms [22] [23]. The tetrahydropyran carbons appear in the 22-85 parts per million range, providing confirmation of the protecting group integrity [24].

| Spectroscopic Method | Frequency/Chemical Shift | Characteristic Features |

|---|---|---|

| IR - Aromatic C-H | 3100-3000 cm⁻¹ | Medium intensity |

| IR - C-Cl stretch | 850-550 cm⁻¹ | Strong absorption |

| IR - C-Br stretch | 690-515 cm⁻¹ | Strong absorption |

| ¹H NMR - Aromatic | 7.0-8.5 ppm | Multiple peaks |

| ¹H NMR - THP | 1.5-4.0 ppm | Complex multipicity |

| ¹³C NMR - Aromatic | 110-140 ppm | Halogen-shifted |

Ultraviolet-visible spectroscopy shows absorption in the 260-320 nanometer region, typical for extended aromatic systems [25] [26]. The presence of halogen substituents may cause bathochromic shifts in the absorption maxima compared to unsubstituted indazole derivatives [27].